molecular formula C23H27F2N3O2 B583765 DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone CAS No. 158697-67-7

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Cat. No. B583765
M. Wt: 415.485
InChI Key: VVQWCIXBRCHDBW-UHFFFAOYSA-N
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Description

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound with the molecular formula C23H27F2N3O2 . It has an average mass of 415.476 Da and a monoisotopic mass of 415.207123 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a 6-fluoro-1,2-benzoxazole group, a 2,4-difluorobenzoyl group, and a piperidine ring . The compound is achiral, meaning it does not have a non-superimposable mirror image .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 543.6±60.0 °C at 760 mmHg, and a flash point of 282.6±32.9 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 53 Å2 .

Scientific Research Applications

Pharmacology and Therapeutic Potential

Risperidone, a benzisoxazole derivative including DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, is a novel antipsychotic agent that combines potent serotonin (5-HT2) and dopamine D2 receptor antagonism. Its development was influenced by the potential to improve negative symptoms of schizophrenia and reduce extrapyramidal symptoms. Clinical investigations suggest risperidone's efficacy in managing acute and chronic schizophrenia, offering faster onset of antipsychotic action and a lower incidence of extrapyramidal effects compared to traditional antipsychotics like haloperidol (Grant & Fitton, 1994).

Role in Drug Development

The chemical structure of benzisoxazoles, including DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, plays a significant role in the development of biologically active compounds. Benzisoxazoles are crucial for creating atypical antipsychotics (like risperidone) and anticonvulsants due to their therapeutic potential in CNS disorders. Recent patent reviews highlight the therapeutic importance of benzisoxazole derivatives, underscoring ongoing drug discovery efforts in this area (Uto, 2015).

Pharmacogenetics and Personalized Medicine

Genetic polymorphisms significantly influence the pharmacokinetics, pharmacodynamics, and adverse effects of antipsychotics like risperidone. Research on genetic variations associated with the metabolism and response to risperidone contributes to the field of personalized medicine, allowing for more tailored and effective treatment strategies for psychiatric conditions (Soria-Chacartegui et al., 2021).

Privileged Structure in Polypharmacology

1,2-Benzisoxazole derivatives, a category to which DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone belongs, are considered privileged structures in medicinal chemistry. Their ability to bind to multiple biologically important proteins with high affinity is instrumental in discovering novel bioactive compounds, especially for treating CNS disorders. The polypharmacological potential of these structures highlights their importance in drug design and development (Uto, 2016).

properties

IUPAC Name

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQWCIXBRCHDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166497
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

CAS RN

158697-67-7
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 29.2 g (0.1116 mole) of 4-(2,4-difluoro-benzoyl)-piperidine-hydrochloride, 25.3 g (0.1117 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 500 ml of acetonitrile, 19.6 g (0.2333 mole) of sodium hydrogencarbonate and 0.25 g (0.0015 mole) of potassium iodide is heated to boiling for 10 hours with stirring. The reaction mixture is cooled to room temperature, to the residue 200 ml of water are added. The mixture is stirred for 30 minutes and extracted with 200 ml of dichloromethane. The organic phase is separated, dried over magnesium sulfate, filtered and the filtrate is evaporated. The oily residue thus obtained is purified as follows:
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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